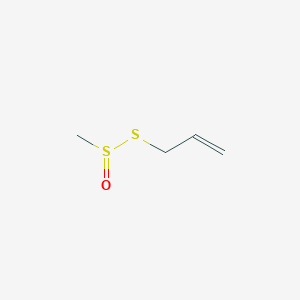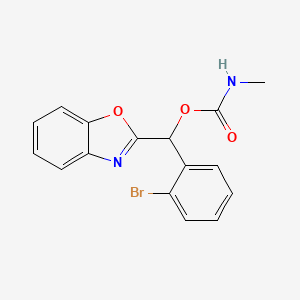
(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzoxazole ring, a bromophenyl group, and a methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with 2-bromobenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with methyl isocyanate to introduce the N-methylcarbamate group. The reaction conditions often include the use of solvents like ethanol and catalysts such as titanium tetraisopropoxide (TTIP) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbamate group.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Mécanisme D'action
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Benzoxazole: A simpler analog without the bromophenyl and carbamate groups.
2-Bromobenzaldehyde: Shares the bromophenyl group but lacks the benzoxazole and carbamate moieties.
N-Methylcarbamate: Contains the carbamate group but lacks the benzoxazole and bromophenyl components.
Uniqueness: (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N-methylcarbamate is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
104029-65-4 |
|---|---|
Formule moléculaire |
C16H13BrN2O3 |
Poids moléculaire |
361.19 g/mol |
Nom IUPAC |
[1,3-benzoxazol-2-yl-(2-bromophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13BrN2O3/c1-18-16(20)22-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3,(H,18,20) |
Clé InChI |
POJKHTSXXFBXNE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC(C1=CC=CC=C1Br)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


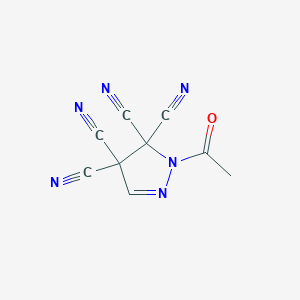
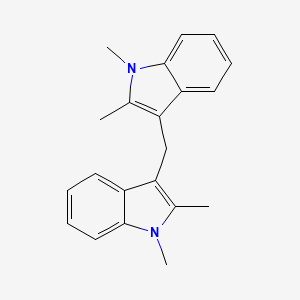

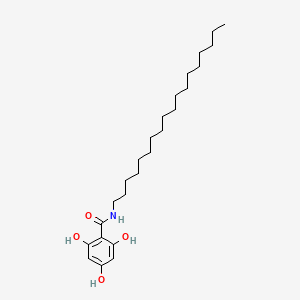
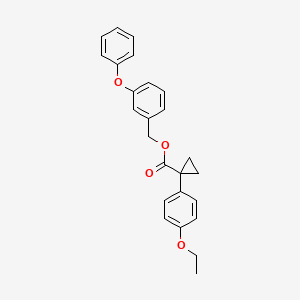
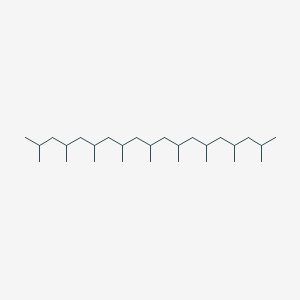

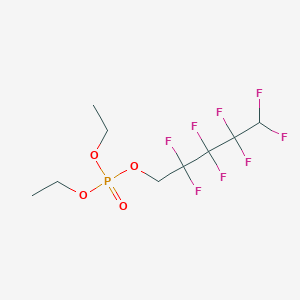
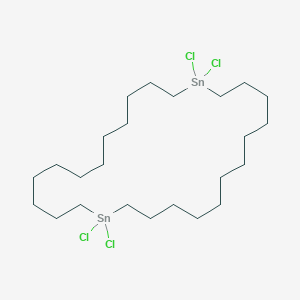
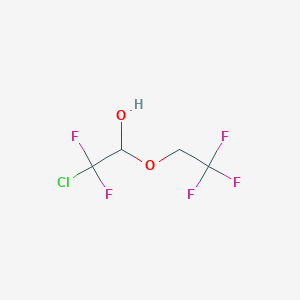
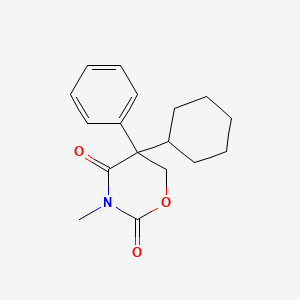
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
